molecular formula C16H21NO4 B8249393 (r)-2-(Boc-amino)-5-phenyl-4-pentenoic acid CAS No. 261380-19-2

(r)-2-(Boc-amino)-5-phenyl-4-pentenoic acid

Cat. No. B8249393
CAS RN: 261380-19-2
M. Wt: 291.34 g/mol
InChI Key: OIMOFNCGPRURIA-CYBMUJFWSA-N
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Description

“®-2-(Boc-amino)-5-phenyl-4-pentenoic acid” is a compound that involves a Boc-protected amino group. Boc (Di-tert-butyl dicarbonate) is a protecting group used in peptide synthesis to prevent polymerization of amino acids . The compound also contains a phenyl group and a pentenoic acid group .


Synthesis Analysis

The synthesis of N-protected amino esters like “®-2-(Boc-amino)-5-phenyl-4-pentenoic acid” can be achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This process involves cross-coupling eight aryl halo esters and three different secondary amines .


Molecular Structure Analysis

The molecular structure of “®-2-(Boc-amino)-5-phenyl-4-pentenoic acid” involves a Boc-protected amino group, a phenyl group, and a pentenoic acid group . The Boc group is used for protecting the terminal amine of the peptide .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “®-2-(Boc-amino)-5-phenyl-4-pentenoic acid” include a chemo-selective Buchwald Hartwig cross-coupling reaction . This reaction uses a PEPPSI-IPr Pd-catalyst and involves cross-coupling eight aryl halo esters and three different secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-(Boc-amino)-5-phenyl-4-pentenoic acid” would be influenced by its molecular structure, which includes a Boc-protected amino group, a phenyl group, and a pentenoic acid group .

Mechanism of Action

The Boc group in “®-2-(Boc-amino)-5-phenyl-4-pentenoic acid” is removed by exposing the Boc-protected residue on the chain to a strong acid . Typical reagents of choice for deprotection in existing methods are trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid or methanesulfonic acid in dioxane .

Future Directions

The future directions for the study and use of “®-2-(Boc-amino)-5-phenyl-4-pentenoic acid” could involve further exploration of its synthesis process, as well as potential applications in peptide synthesis and other areas of chemistry .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMOFNCGPRURIA-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC=CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601153408
Record name (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-phenyl-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-2-(Boc-amino)-5-phenyl-4-pentenoic acid

CAS RN

261380-19-2
Record name (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-phenyl-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261380-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-phenyl-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601153408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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